cis-6-Phenylcyclophosphamide
Description
Cis-6-Phenylcyclophosphamide is a structural analog of cyclophosphamide, a well-known alkylating agent used in chemotherapy. Cyclophosphamide itself is a prodrug requiring metabolic activation in the liver to exert its cytotoxic effects. The addition of a phenyl group at the 6-position in the cis configuration introduces steric and electronic modifications that may alter its pharmacokinetics, metabolic stability, and therapeutic efficacy compared to the parent compound.
Properties
CAS No. |
136185-85-8 |
|---|---|
Molecular Formula |
C13H19Cl2N2O2P |
Molecular Weight |
337.18 g/mol |
IUPAC Name |
(2S,6R)-N,N-bis(2-chloroethyl)-2-oxo-6-phenyl-1,3,2λ5-oxazaphosphinan-2-amine |
InChI |
InChI=1S/C13H19Cl2N2O2P/c14-7-10-17(11-8-15)20(18)16-9-6-13(19-20)12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,16,18)/t13-,20+/m1/s1 |
InChI Key |
YZQPJPPCVSPBSH-XCLFUZPHSA-N |
Isomeric SMILES |
C1CN[P@](=O)(O[C@H]1C2=CC=CC=C2)N(CCCl)CCCl |
Canonical SMILES |
C1CNP(=O)(OC1C2=CC=CC=C2)N(CCCl)CCCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-6-Phenylcyclophosphamide typically involves the reaction of cyclophosphamide with phenyl-containing reagents under specific conditions. One common method includes the use of phenylmagnesium bromide in a Grignard reaction, followed by cyclization to form the desired compound. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as solvent extraction, crystallization, and purification through column chromatography to isolate the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: cis-6-Phenylcyclophosphamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Substitution reactions can occur at the phenyl group or the cyclophosphamide ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylcyclophosphamide oxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
cis-6-Phenylcyclophosphamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its chemotherapeutic properties and potential use in cancer treatment.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of cis-6-Phenylcyclophosphamide involves its conversion to active metabolites in the body. These metabolites interact with DNA, leading to the formation of cross-links and subsequent inhibition of DNA replication and transcription. The molecular targets include DNA and various enzymes involved in DNA repair pathways. The compound’s effects are mediated through the induction of apoptosis and cell cycle arrest.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key differences between cyclophosphamide, its analogs, and structurally related compounds based on the provided evidence and inferred properties:
Notes:
- **Lower solubility inferred due to hydrophobic phenyl substitution (cf. cyclophosphamide’s moderate solubility ).
- *CYP1A2 inhibition noted for oxadiazole analogs (CAS 340736-76-7) ; phenyl substitution may similarly affect CYP interactions.
- **Phenyl groups in analogs may reduce bladder toxicity by limiting acrolein release, a common issue with cyclophosphamide.
Key Research Findings:
Metabolic Stability : Cyclophosphamide requires CYP2B6/3A4 activation to form 4-hydroxycyclophosphamide. The phenyl group in this compound may slow this activation, prolonging half-life but reducing efficacy .
Impurity Profiles : Regulatory guidelines limit impurities (e.g., Related Compounds B, C, D) to ≤0.1%, emphasizing the need for precise synthesis control in analogs like this compound .
Solubility and Bioavailability : The oxadiazole derivative (CAS 340736-76-7) has a solubility of 0.199 mg/mL, suggesting that phenyl substitution in cyclophosphamide analogs may similarly reduce solubility, impacting formulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
